Acetylcholinesterase (AChE) Inhibitory Potency: Comparative IC50 Values Against Donepezil
Derivatives of the Thiazolo[5,4-c]isoquinolin-2-amine scaffold exhibit potent AChE inhibition, with the most active compound (7b) showing an IC50 value that approaches that of the clinical standard Donepezil. In the same assay, other derivatives demonstrated a range of activities, highlighting the importance of the specific 2-substituent. [1]
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 7b (a 2-substituted derivative): IC50 = 10.4 µM |
| Comparator Or Baseline | Donepezil (clinical AChE inhibitor): IC50 = 6.7 µM; other thiazolo[5,4-c]isoquinoline derivatives in the same study exhibited IC50 values ranging from 23.6 µM to >100 µM. |
| Quantified Difference | Compound 7b is 1.6-fold less potent than Donepezil, but is among the most active in its class; it is >2.3-fold more potent than several other derivatives. |
| Conditions | Ellman's method; electric eel AChE; absorbance measured at 412 nm. |
Why This Matters
This data demonstrates that specific 2-position derivatization of the Thiazolo[5,4-c]isoquinolin-2-amine core can yield AChE inhibitors with clinically relevant potency, justifying its selection as a starting material for Alzheimer's disease drug discovery programs.
- [1] Costa, L. D., et al. Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. Journal of Molecular Structure. 2023. 1291, 136088. https://doi.org/10.1016/j.molstruc.2023.136088 View Source
